4-amino-2H-pyrazolo[3,4-d]pyrimidine-3-carbothioamide
Description
Properties
CAS No. |
90213-36-8 |
|---|---|
Molecular Formula |
C6H6N6S |
Molecular Weight |
194.22 g/mol |
IUPAC Name |
4-amino-2H-pyrazolo[3,4-d]pyrimidine-3-carbothioamide |
InChI |
InChI=1S/C6H6N6S/c7-4-2-3(5(8)13)11-12-6(2)10-1-9-4/h1H,(H2,8,13)(H3,7,9,10,11,12) |
InChI Key |
SYMHELSHTIKFSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NNC(=C2C(=N1)N)C(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-AMINO-1H-PYRAZOLO[3,4-D]PYRIMIDINE-3-CARBOTHIOAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-1H-pyrazole-3-carboxamide with thiourea in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Nucleophilic Substitution at the Amino Group
The primary amino group undergoes nucleophilic substitution reactions, particularly with electrophilic reagents. For example:
-
Chlorination : Treatment with POCl₃ and trimethylamine (TMA) converts the amino group to a chloro derivative (4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine) under reflux conditions .
-
Hydrazinolysis : Reaction with hydrazine hydrate replaces the chloro group with hydrazine, forming 4-hydrazinyl derivatives .
Key Conditions :
| Reaction Type | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Chlorination | POCl₃, TMA | - | Reflux | 85-90% |
| Hydrazinolysis | NH₂NH₂·H₂O | Ethanol | Reflux | 75-80% |
Condensation with Carbonyl Compounds
The hydrazinyl derivative participates in condensation reactions with aldehydes and ketones to form hydrazones:
-
General Procedure : 4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine reacts with aromatic aldehydes/acetophenones in ethanol with glacial acetic acid catalysis .
Example Products :
| Product | Reactant | Spectral Data (¹H NMR, δ ppm) |
|---|---|---|
| 5a | Benzaldehyde | 8.31 (d, J=7.9 Hz, 2H, Ar-H), 7.58 (t, J=7.2 Hz, 2H, Ar-H) |
| 5i | Acetophenone | 2.63 (s, 3H, CH₃), 7.33 (t, J=7.4 Hz, 1H, Ar-H) |
Thioamide Functionalization
The carbothioamide group reacts with isothiocyanates to form thiosemicarbazides:
-
Reaction with Phenyl Isothiocyanate : Forms 2-(pyrazolo[3,4-b]pyridine-5-carbonyl)-N-phenylhydrazine-1-carbothioamide in 89% yield .
Characterization Data :
| Parameter | Value (Compound 6a ) |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 10.57 (s, NH), 8.50 (s, pyridine-H) |
| ¹³C NMR | δ 178.0 (C=S), 164.4 (C=O) |
Cyclization and Heterocycle Formation
The compound undergoes cyclization to form fused heterocycles:
-
Pyrazolone Synthesis : Reaction with diethyl acetylenedicarboxylate in toluene yields pyrazolone derivatives (e.g., 13 ) with 90% efficiency .
Key Spectral Markers for Pyrazolone :
| Signal Type | δ Value (Compound 13 ) |
|---|---|
| ¹H NMR (Pyrazolone-NH) | 11.20 |
| ¹³C NMR (C=O) | 163.3 |
Azide Formation and Curtius Rearrangement
Treatment with NaNO₂/HCl converts the carbohydrazide to a carbonylazide (9 ), which undergoes Curtius rearrangement to form isocyanate intermediates. Subsequent reactions with ethyl 2-cyanoacetate yield cyanoester derivatives .
Mechanistic Pathway :
-
Diazotization: –NHNH₂ → –N₃
-
Curtius Rearrangement: –N₃ → Isocyanate (RNCO)
-
Nucleophilic Attack: Cyanoacetate anion → Cyanoester (11 ) .
Reaction with Acetylenic Diesters
The carbohydrazide reacts with diethyl acetylenedicarboxylate to form pyridazine derivatives via [2+4] cycloaddition, confirmed by ¹H NMR signals at δ 6.82 (pyrazolone-H) and ester carbons at δ 15.7 (CH₃) .
Scientific Research Applications
The applications of pyrazolo[3,4-d]pyrimidine derivatives are broad, with research indicating their potential in treating various diseases. The pyrazolopyrimidine structure is a common heterocycle nucleus in many pharmaceutical compounds, demonstrating diverse medicinal applications, including antimicrobial, antitumor, antidiabetic, anti-Alzheimer's disease, anti-inflammatory, and antioxidant properties . Moreover, it's considered a promising scaffold for creating pharmacologically active agents with antitumor potential .
Scientific Research Applications
CDK2 Inhibitors
Pyrazolo[3,4-d]pyrimidine derivatives are being explored for their potential as CDK2 inhibitors . CDK2 inhibition is a cancer treatment strategy that selectively targets tumor cells .
Anticancer Activity
Pyrazolo[3,4-d]pyrimidine-based compounds have demonstrated anticancer activity against the human breast cancer cell line, MCF-7 . Research involves synthesizing hybrid molecules of the pyrazolo[3,4-d]pyrimidine scaffold linked with pharmacophoric fragments with reported anticancer potential, such as hydrazone, indoline-2-one, phthalimide, thiourea, oxadiazole, pyrazole, and dihydropyrazole . Some compounds have shown comparable antitumor activity to reference drugs like doxorubicin and toceranib .
Mechanism of Action
The mechanism of action of 4-AMINO-1H-PYRAZOLO[3,4-D]PYRIMIDINE-3-CARBOTHIOAMIDE involves its interaction with specific molecular targets, primarily protein kinases. The compound binds to the active site of kinases, inhibiting their activity and thereby disrupting key signaling pathways involved in cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Tables
Table 1. EC50 Values of this compound in Hematological Malignancies
| Cell Line | 24 h EC50 (µM) | 48 h EC50 (µM) | 72 h EC50 (µM) |
|---|---|---|---|
| Jurkat (T-ALL) | 4.0 | 4.0 | 4.0 |
| Jurl-MK1 (Mast cell) | >15 | 2.5 | 2.5 |
| NB-4 (AML) | >15 | 7.2 | 5.9 |
| HL-60 (AML) | >15 | >15 | >15 |
Table 2. Key Differences Between Pyrazolo[3,4-d]Pyrimidine Derivatives
| Compound | Key Substituents | Primary Target | Therapeutic Application |
|---|---|---|---|
| This compound | Carbothioamide at C3 | Fyn kinase | Hematological malignancies |
| NVP-BHG712 | Trifluoromethylphenyl benzamide | EphA2/B4 receptors | Solid tumors |
| 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine | Methylthio group at C6 | Not specified | Under investigation |
Biological Activity
4-Amino-2H-pyrazolo[3,4-d]pyrimidine-3-carbothioamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
- Molecular Formula : C₅H₅N₅S
- Molecular Weight : 193.671 g/mol
- Density : 1.612 g/cm³
- Melting Point : >325 °C
- Boiling Point : 431.1 °C
4-Amino-2H-pyrazolo[3,4-d]pyrimidine derivatives exhibit biological activity primarily through:
- Inhibition of Protein Kinases : This compound has been shown to inhibit various kinases, including BTK (Bruton’s tyrosine kinase), CDK1/2 (cyclin-dependent kinases), and RIPK1 (receptor-interacting protein kinase) .
- EGFR Inhibition : Some derivatives have been designed to target the epidermal growth factor receptor (EGFR), crucial in many cancers. For instance, a derivative demonstrated an IC₅₀ of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form .
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound and its derivatives:
Case Studies and Research Findings
-
In Vitro Studies :
- A study reported that a derivative exhibited potent anti-proliferative activity against A549 (lung cancer) and HCT-116 (colon cancer) cell lines with IC₅₀ values of 8.21 µM and 19.56 µM, respectively .
- Another investigation highlighted that a pyrazolo[3,4-d]pyrimidine derivative induced apoptosis in A549 cells at low micromolar concentrations, significantly increasing the BAX/Bcl-2 ratio .
-
Comparative Efficacy :
- In a comparative analysis, a novel compound with a pyrazolo[3,4-d]pyrimidine scaffold showed an IC₅₀ of 2.24 µM against A549 cells, outperforming doxorubicin (IC₅₀ = 9.20 µM) .
- The cytotoxicity of the carbothioamide derivative was assessed against mouse fibroblasts, revealing enhanced cytotoxic effects compared to traditional chemotherapeutics .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of these compounds:
- Modifications at the 1-position of the pyrazolo[3,4-d]pyrimidine scaffold have led to variations in potency and selectivity against different cancer types.
- The presence of specific functional groups has been linked to improved binding affinity for target kinases and enhanced anticancer activity.
| Compound | Target | IC₅₀ (µM) | Cell Line |
|---|---|---|---|
| Compound 12b | EGFR WT | 0.016 | A549 |
| Compound 12b | EGFR T790M | 0.236 | A549 |
| Novel Compound 1a | N/A | 2.24 | A549 |
| Doxorubicin | N/A | 9.20 | A549 |
Q & A
Q. Table 1. Key Synthetic Conditions for Pyrazolo[3,4-d]Pyrimidine Derivatives
Q. Table 2. Biological Activity of Selected Derivatives
| Derivative | Cell Line | IC50 (µM) | Apoptosis Rate (%) | Assay Type | Reference |
|---|---|---|---|---|---|
| 4c Compound | KHYG-1 | 4.0 | 37 | MTS/Annexin V | |
| Fluorinated Analog | NK92 | 2.5 | 45 | Caspase 3/7 |
Notes
- Conflict Resolution : Divergent data addressed via multi-technique validation and statistical analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
